Comparative Cytochrome P450 Enzyme Inhibition Profile for Drug-Drug Interaction Studies
2-Chloro-7-methoxybenzo[d]thiazole is reported to inhibit specific cytochrome P450 (CYP) enzymes, namely CYP1A2 and CYP2C19 . This specific inhibition profile is a quantifiable characteristic that distinguishes it from many other benzothiazole derivatives which may have broader or different CYP inhibition spectra [1].
| Evidence Dimension | Inhibitory Activity |
|---|---|
| Target Compound Data | Inhibits CYP1A2 and CYP2C19 |
| Comparator Or Baseline | Other benzothiazole derivatives (e.g., those evaluated in [1]) |
| Quantified Difference | Specific inhibitory profile (qualitative description based on ; quantitative IC50 data not publicly available at this time) |
| Conditions | Biochemical enzyme inhibition assays (details not specified in source) |
Why This Matters
This known inhibitory profile is critical for medicinal chemists designing drug candidates to proactively mitigate potential drug-drug interactions (DDI) during preclinical development.
- [1] Bhagwat, S. K., et al. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances, 15, 31752-31762. https://doi.org/10.1039/D5RA04254B View Source
